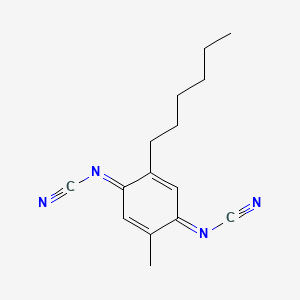

(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide

Description

“(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide” is a cyclohexadiene derivative featuring a conjugated diene system substituted with a hexyl chain (C6H13) at position 2 and a methyl group (CH3) at position 3.

Properties

IUPAC Name |

(4-cyanoimino-2-hexyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-3-4-5-6-7-13-9-14(18-10-16)12(2)8-15(13)19-11-17/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEMDKYAQMTDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=NC#N)C(=CC1=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721363 | |

| Record name | (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121720-51-2 | |

| Record name | (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hexyl-substituted diene with a methyl group, followed by the introduction of cyano groups through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including its ability to interact with biological macromolecules. Research has shown that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s derivatives are being explored for their potential as therapeutic agents. Their ability to modulate biological pathways and target specific proteins makes them promising candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a cyclohexadiene core with 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) () but differs in substituents and functional groups:

Key Observations :

- The hexyl substituent in the target compound confers moderate lipophilicity, while DMDD’s dodecyl chain (C12H25) renders it highly hydrophobic, likely influencing its bioavailability and cellular uptake .

- The dicyanamide group (–N(CN)₂) in the target compound is distinct from DMDD’s dione groups, suggesting divergent reactivity. Cyanamide derivatives are known for their redox activity and metal-binding capabilities, whereas diketones participate in keto-enol tautomerism and hydrogen bonding .

- Hexamethylene diisocyanate (), though structurally unrelated, highlights how functional groups (e.g., –NCO) dictate industrial applications, such as polymer synthesis .

Research Findings and Hypothetical Properties

- Solubility : The target compound’s solubility in polar solvents (e.g., DMSO or acetonitrile) is expected to exceed DMDD’s due to the polar cyanamide groups. However, its hexyl chain may limit aqueous solubility, similar to DMDD’s behavior in biological assays .

- Electrochemical Behavior : The conjugated diene system combined with electron-withdrawing –N(CN)₂ groups could facilitate charge delocalization, making it a candidate for organic semiconductors or battery materials.

- Biological Activity: Unlike DMDD, which exhibits anti-inflammatory properties in vitro , the target compound’s bioactivity remains unexplored.

Biological Activity

(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide, with the CAS number 1093352-37-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclohexadiene core with dicyanamide substituents, which may contribute to its biological activity. The molecular formula is C13H16N4, and it exhibits significant solubility in various solvents, indicating potential for bioavailability.

Cytotoxic Effects

Research has indicated that compounds related to cyclohexadienes often exhibit cytotoxic properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells. The cytotoxicity of this compound was evaluated through various assays to determine its effectiveness against different cell lines.

Table 1: Summary of Cytotoxicity Studies

The mechanisms underlying the cytotoxic effects of this compound are not fully elucidated but may involve:

- MAPK Pathway Activation : Similar compounds have been shown to activate MAP kinases, which play crucial roles in cell survival and apoptosis.

- Oxidative Stress : The involvement of oxidative stress in inducing cell death has been observed, suggesting that the compound may generate reactive oxygen species (ROS).

- NQO1 Interaction : Compounds that inhibit NQO1 have demonstrated protective effects against cytotoxicity, indicating that this enzyme may mediate some effects of the compound.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Quinones : A study focused on quinone derivatives reported significant cytotoxicity against various cancer cell lines through apoptosis induction and oxidative stress mechanisms .

- Antiproliferative Agents : Research on cyclohexadiene-based antiproliferative agents highlighted their potential in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.